Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate

Description

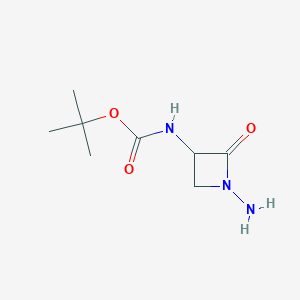

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidinone ring (2-oxoazetidine) substituted with an amino group at position 1 and a tert-butyl carbamate (Boc) protecting group at position 2. The Boc group enhances solubility and stability during synthetic processes, while the azetidinone core offers rigidity and bioactivity .

Properties

IUPAC Name |

tert-butyl N-(1-amino-2-oxoazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-11(9)6(5)12/h5H,4,9H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOXNQMZOQFOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of azetidin-3-one with tert-butyl carbamate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidin-3-yl carbamates.

Scientific Research Applications

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. It may also participate in the formation of covalent bonds with target proteins, leading to changes in their structure and function . The pathways involved in these interactions are often studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Azetidinone vs. Linear Chains: The azetidinone ring in the target compound confers conformational rigidity compared to linear analogs like tert-butyl (1-iodopropan-2-yl)carbamate, which may enhance binding specificity in biological targets .

- Electron-Withdrawing Groups : The iodine atom in tert-butyl (1-iodopropan-2-yl)carbamate increases electrophilicity, making it reactive in cross-coupling reactions, whereas the Boc group in the target compound stabilizes amines during synthesis .

Key Observations :

Biological Activity

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate (CAS 1822581-31-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring an azetidine ring, positions it as a valuable building block for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound's structure is characterized by:

- Azetidine Ring : This four-membered ring contributes to the compound's reactivity and biological activity.

- Carbamate Functionality : The presence of the carbamate group enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It can interact with specific molecular targets, acting either as an inhibitor or an activator depending on the context. The compound may form covalent bonds with target proteins, leading to alterations in their structure and functionality.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, including:

- Proteases : It has been evaluated for its inhibitory effects on serine and cysteine proteases, which are crucial in numerous biological processes.

- SARS-CoV 3CL Protease : Preliminary studies suggest potential as a therapeutic agent against viral infections by inhibiting this specific protease involved in viral replication .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Amino Groups : Utilizing tert-butyloxycarbonyl (Boc) groups.

- Reaction with Azetidin-3-one : Conducted under controlled conditions to form the desired carbamate.

- Purification : Techniques such as column chromatography are employed to achieve high purity levels.

Case Studies

- Inhibition Assays : In a study assessing the inhibitory effects on SARS-CoV 3CL protease, this compound exhibited promising IC50 values, indicating effective inhibition compared to control compounds .

- Enzyme Kinetics : Kinetic parameters were determined through fluorometric assays, showing that modifications in the azetidine structure can significantly impact inhibitory potency .

Applications in Research and Industry

This compound has diverse applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for developing new therapeutic agents targeting proteases. |

| Organic Synthesis | Acts as a reagent in various organic reactions, facilitating complex molecule construction. |

| Biological Research | Employed in studies examining enzyme mechanisms and protein interactions. |

Q & A

Q. How are impurities identified and mitigated in carbamate synthesis?

- Methodological Answer : Common impurities include de-Boc byproducts or azetidinone ring-opened derivatives. LC-MS/MS detects trace impurities, while recrystallization (e.g., EtOAc/hexanes) removes polar contaminants. Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.